molecular formula C10H10FO4P B14622581 2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one CAS No. 61010-62-6

2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one

Cat. No.: B14622581
CAS No.: 61010-62-6
M. Wt: 244.16 g/mol
InChI Key: XWQYWQMTQSMDEA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a fluorophenoxy group attached to a dioxaphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of 4-fluorophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorus source, which reacts with 4-fluorophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phospholane compounds.

Scientific Research Applications

2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The dioxaphospholane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)acetic acid
  • 4-Fluorophenylacetic acid
  • 2-(4-Fluorophenoxy)benzaldehyde

Uniqueness

2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to the presence of both the fluorophenoxy group and the dioxaphospholane ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the dioxaphospholane ring provides a versatile platform for further functionalization.

Properties

CAS No.

61010-62-6

Molecular Formula

C10H10FO4P

Molecular Weight

244.16 g/mol

IUPAC Name

2-(4-fluorophenoxy)-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide

InChI

InChI=1S/C10H10FO4P/c1-7-8(2)14-16(12,13-7)15-10-5-3-9(11)4-6-10/h3-6H,1-2H3

InChI Key

XWQYWQMTQSMDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(=O)(O1)OC2=CC=C(C=C2)F)C

Origin of Product

United States

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